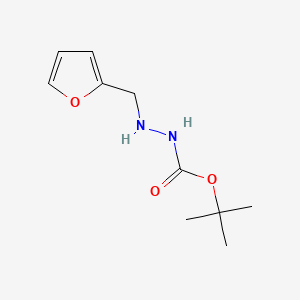
tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate is an organic compound with the molecular formula C10H16N2O3. It is a hydrazine derivative that features a furan ring, making it a versatile compound in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with furan-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-ylmethyl oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate involves its interaction with molecular targets and pathways within biological systems. The furan ring and hydrazine moiety play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydrazinecarboxylate: A related compound with similar reactivity but lacks the furan ring.
tert-Butyl (furan-2-ylmethyl)carbamate: Another similar compound with a carbamate group instead of a hydrazine moiety.
Uniqueness
tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate is unique due to the presence of both the furan ring and the hydrazine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
162739-66-4 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.249 |
IUPAC Name |
tert-butyl N-(furan-2-ylmethylamino)carbamate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-11-7-8-5-4-6-14-8/h4-6,11H,7H2,1-3H3,(H,12,13) |
InChI Key |
FPDCREAXZXMBCM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNCC1=CC=CO1 |
Synonyms |
Hydrazinecarboxylic acid, 2-(2-furanylmethyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


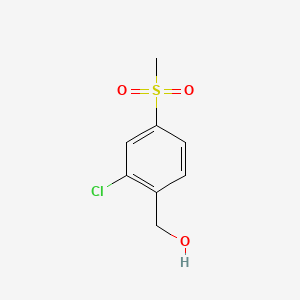
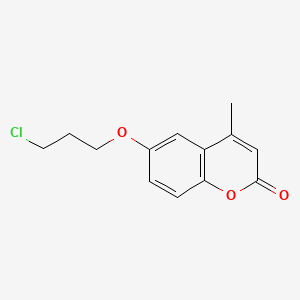
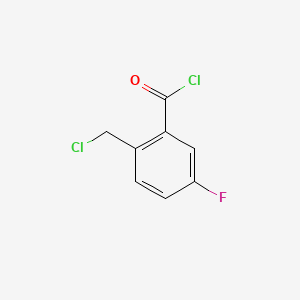

![3-[(Triethylsilyl)(trimethylsilyl)methyl]pyridine](/img/structure/B575241.png)
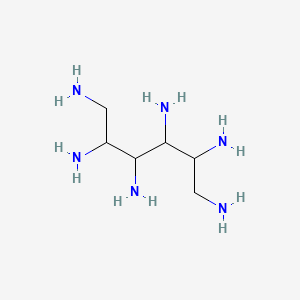

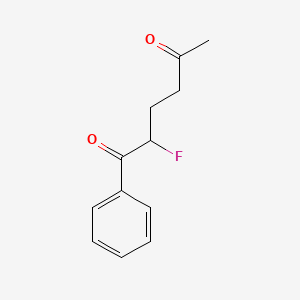
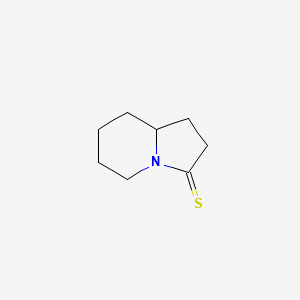
![6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile](/img/structure/B575253.png)
